molecular formula C8H6BrN3O2 B1430162 Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate CAS No. 1234616-07-9

Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate

货号: B1430162
CAS 编号: 1234616-07-9
分子量: 256.06 g/mol
InChI 键: GTMUMEVVAXZMNO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate is a useful research compound. Its molecular formula is C8H6BrN3O2 and its molecular weight is 256.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound (C8H6BrN3O2) features a bromine atom at the 3-position of the imidazo[1,2-b]pyridazine ring and a carboxylate ester functional group. The unique substitution pattern contributes to its distinct chemical reactivity and biological activity. The compound has been investigated for its potential as an enzyme inhibitor and its role in various therapeutic applications.

Antimicrobial Properties

Research indicates that derivatives of imidazo[1,2-b]pyridazine compounds exhibit notable antimicrobial activity. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of critical metabolic pathways .

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's effectiveness is often measured using the half-maximal effective concentration (EC50), with values indicating significant cytotoxicity against these cell lines .

Cell LineEC50 (µM)
MCF-76.5
HCT1164.2
U-2 OS3.8

Enzyme Inhibition

The compound has been identified as a potent inhibitor of several protein kinases, which are critical in regulating cellular functions and signaling pathways. For example, it has shown promising inhibition against Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), with IC50 values reported below 10 nM. This suggests potential applications in antimalarial drug development .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The bromine atom enhances binding affinity to target enzymes by forming halogen bonds, which can stabilize the transition state during enzymatic reactions.
  • DNA Interaction : Some studies suggest that the compound may intercalate into DNA, disrupting replication and transcription processes essential for cancer cell proliferation .

Case Studies and Research Findings

A notable study explored the optimization of imidazopyridazine derivatives for enhanced potency against PfCDPK1. The results indicated that structural modifications could significantly improve both enzyme inhibition and selectivity while maintaining acceptable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles for potential therapeutic use .

Another investigation focused on the anticancer effects of this compound derivatives. The study demonstrated that these compounds could effectively induce cell cycle arrest and apoptosis in various cancer cell lines, highlighting their potential as chemotherapeutic agents .

科学研究应用

Anticancer Activity

Research has indicated that imidazo[1,2-b]pyridazine derivatives exhibit promising anticancer properties. Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate has been synthesized as part of studies aimed at developing new anticancer agents. For instance, a series of amide derivatives based on the imidazo[1,2-b]pyridazine scaffold were evaluated for their cytotoxicity against various cancer cell lines, showing good to excellent activity .

Inhibitors of Protein Kinases

The compound has been explored as a potential inhibitor of specific protein kinases involved in cancer progression. In particular, studies have focused on its ability to inhibit Haspin kinase, which plays a role in cell cycle regulation and cancer cell proliferation. The design of new derivatives aimed at enhancing potency against Haspin has shown promising results .

Antimicrobial Properties

There is growing interest in the antimicrobial potential of this compound. Preliminary studies suggest that modifications to the imidazo[1,2-b]pyridazine framework can lead to compounds with enhanced antibacterial and antifungal activities. This opens avenues for developing new antimicrobial agents based on this scaffold .

Synthesis and Functionalization

The synthesis of this compound typically involves metal-catalyzed cross-coupling reactions. These methods allow for the introduction of various substituents that can modulate biological activity and improve pharmacokinetic properties. Recent advancements in organometallic chemistry have facilitated the functionalization of this compound, enabling the exploration of its derivatives for diverse applications .

Table: Summary of Research Findings

StudyFocusFindings
Anticancer ActivitySynthesized amide derivatives showed significant cytotoxicity against cancer cell lines.
Protein Kinase InhibitionThis compound demonstrated potential as a Haspin inhibitor.
Antimicrobial PropertiesModifications led to enhanced antibacterial activity against specific pathogens.
Synthesis MethodsReviewed recent developments in cross-coupling techniques for synthesizing imidazo[1,2-b]pyridazines.

属性

IUPAC Name

methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)5-2-3-7-10-4-6(9)12(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMUMEVVAXZMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2C(=NC=C2Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-07-9
Record name methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate
Reactant of Route 5
Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。